molecular formula C24H24 B12660440 1-Phenyl-3-(2-phenylpropyl)indan CAS No. 84255-50-5

1-Phenyl-3-(2-phenylpropyl)indan

Cat. No.: B12660440
CAS No.: 84255-50-5
M. Wt: 312.4 g/mol
InChI Key: JOJLONCHKZAGGP-UHFFFAOYSA-N
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Description

1-Phenyl-3-(2-phenylpropyl)indan is an organic compound with the molecular formula C24H24 It is a derivative of indan, a bicyclic hydrocarbon, and features a phenyl group and a phenylpropyl group attached to the indan core

Preparation Methods

The synthesis of 1-Phenyl-3-(2-phenylpropyl)indan can be achieved through several synthetic routes. One common method involves the Friedel-Crafts alkylation of indan with 2-phenylpropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under anhydrous conditions to prevent hydrolysis of the catalyst. Another method involves the reduction of 1-phenyl-3-(2-phenylpropyl)indene using hydrogen gas in the presence of a palladium catalyst. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Phenyl-3-(2-phenylpropyl)indan undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst, converting the compound to its fully saturated form.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl rings, allowing for the introduction of various substituents such as halogens, nitro groups, or alkyl groups. Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields carboxylic acids, while reduction with hydrogen gas produces fully saturated hydrocarbons.

Scientific Research Applications

1-Phenyl-3-(2-phenylpropyl)indan has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound has been studied for its potential biological activity, including its effects on various cellular pathways and its potential as a therapeutic agent.

    Medicine: Research has explored its potential use in the development of new pharmaceuticals, particularly in the treatment of diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-(2-phenylpropyl)indan involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

1-Phenyl-3-(2-phenylpropyl)indan can be compared with other similar compounds, such as:

    Indan: The parent compound, which lacks the phenyl and phenylpropyl groups.

    1-Phenylindane: A derivative with a single phenyl group attached to the indan core.

    2-Phenylpropylindane: A derivative with a phenylpropyl group attached to the indan core.

The uniqueness of this compound lies in its dual substitution pattern, which imparts distinct chemical and physical properties compared to its analogs. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

84255-50-5

Molecular Formula

C24H24

Molecular Weight

312.4 g/mol

IUPAC Name

1-phenyl-3-(2-phenylpropyl)-2,3-dihydro-1H-indene

InChI

InChI=1S/C24H24/c1-18(19-10-4-2-5-11-19)16-21-17-24(20-12-6-3-7-13-20)23-15-9-8-14-22(21)23/h2-15,18,21,24H,16-17H2,1H3

InChI Key

JOJLONCHKZAGGP-UHFFFAOYSA-N

Canonical SMILES

CC(CC1CC(C2=CC=CC=C12)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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